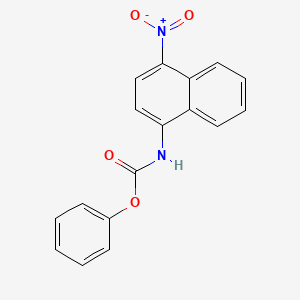
Phenyl (4-nitronaphthalen-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl (4-nitronaphthalen-1-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This compound is characterized by the presence of a phenyl group and a 4-nitronaphthalen-1-yl group attached to a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl (4-nitronaphthalen-1-yl)carbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-nitronaphthalen-1-yl chloroformate with phenol in the presence of a base such as pyridine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl (4-nitronaphthalen-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Hydrolysis: The carbamate moiety can be hydrolyzed to produce the corresponding amine and phenol under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-Aminonaphthalen-1-yl phenylcarbamate.
Substitution: Various substituted phenyl (4-nitronaphthalen-1-yl)carbamates.
Hydrolysis: 4-Nitronaphthalen-1-amine and phenol.
Scientific Research Applications
Phenyl (4-nitronaphthalen-1-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of phenyl (4-nitronaphthalen-1-yl)carbamate involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antioxidant effects. The carbamate moiety can also interact with proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Phenyl carbamate: Lacks the nitro group and has different chemical properties.
4-Nitrophenyl carbamate: Similar structure but with a different aromatic ring.
Naphthyl carbamate: Lacks the nitro group and has different reactivity.
Uniqueness
Phenyl (4-nitronaphthalen-1-yl)carbamate is unique due to the presence of both a phenyl group and a 4-nitronaphthalen-1-yl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
61295-99-6 |
|---|---|
Molecular Formula |
C17H12N2O4 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
phenyl N-(4-nitronaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C17H12N2O4/c20-17(23-12-6-2-1-3-7-12)18-15-10-11-16(19(21)22)14-9-5-4-8-13(14)15/h1-11H,(H,18,20) |
InChI Key |
GVTLQNKINJUOMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC=C(C3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















